

Spectral Data Analysis of 1-(tert-Butyl)piperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(tert-Butyl)piperazin-2-one

Cat. No.: B1290010

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Introduction: **1-(tert-Butyl)piperazin-2-one** (CAS No. 1896221-68-3) is a substituted piperazinone, a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many biologically active molecules. This guide provides a detailed overview of the expected spectral characteristics of **1-(tert-Butyl)piperazin-2-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this compound.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data for **1-(tert-Butyl)piperazin-2-one** is not widely available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **1-(tert-Butyl)piperazin-2-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.35	t	2H	-CH ₂ -N(t-Bu)-
~ 3.20	s	2H	-CO-CH ₂ -N-
~ 2.95	t	2H	-N-CH ₂ -CH ₂ -
~ 1.15	s	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Spectral Data for **1-(tert-Butyl)piperazin-2-one**

Chemical Shift (δ , ppm)	Assignment
~ 168.5	C=O (Amide Carbonyl)
~ 56.0	-C(CH ₃) ₃
~ 54.0	-CO-CH ₂ -N-
~ 49.0	-CH ₂ -N(t-Bu)-
~ 45.0	-N-CH ₂ -CH ₂ -
~ 28.5	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-(tert-Butyl)piperazin-2-one** is expected to show characteristic absorption bands for a cyclic amide (lactam).

Table 3: Predicted IR Absorption Bands for **1-(tert-Butyl)piperazin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2970-2850	Strong	C-H stretching (alkyl)
~ 1670-1650	Strong	C=O stretching (amide I band) [1][2]
~ 1470-1450	Medium	C-H bending
~ 1250-1150	Medium-Strong	C-N stretching

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for piperazine derivatives.

Table 4: Predicted Mass Spectrometry Data for **1-(tert-Butyl)piperazin-2-one**

m/z	Predicted Fragment	Notes
156	[M] ⁺	Molecular Ion (C ₈ H ₁₆ N ₂ O)
141	[M - CH ₃] ⁺	Loss of a methyl group
100	[M - C ₄ H ₈] ⁺ or [M - CO] ⁺	Loss of isobutylene or fragmentation of the piperazinone ring
57	[C ₄ H ₉] ⁺	tert-Butyl cation (likely a prominent peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as **1-(tert-Butyl)piperazin-2-one**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(tert-Butyl)piperazin-2-one** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be

based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.
 - Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

- ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

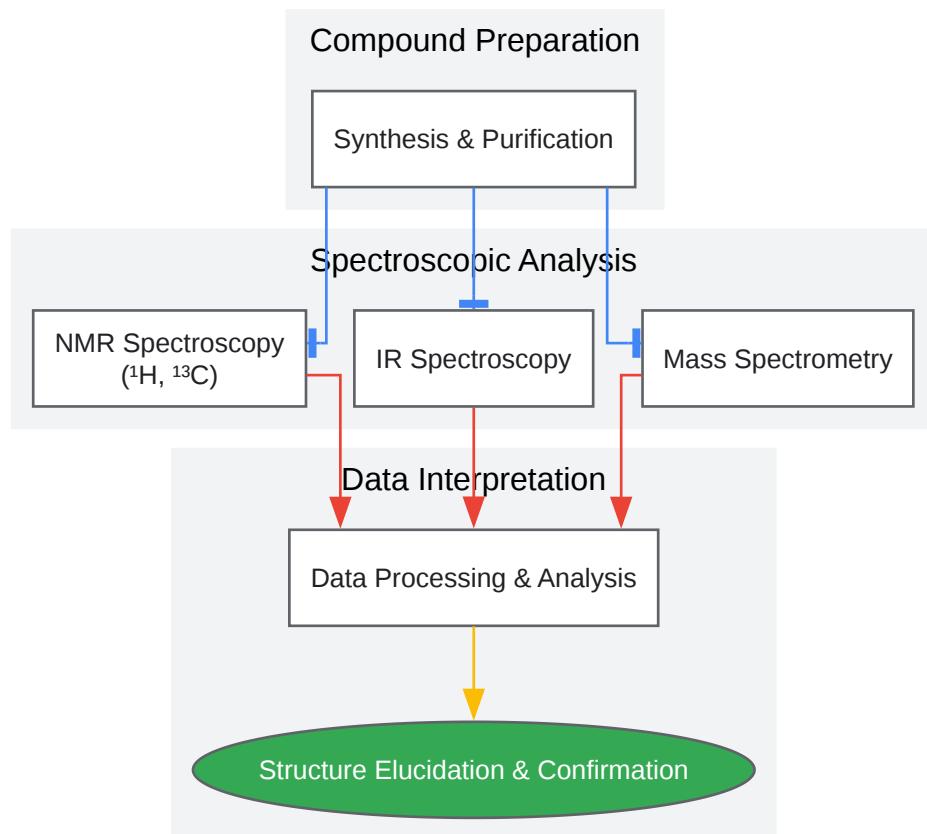
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquisition (ESI-MS Example):
 - Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatograph.
 - Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule $[\text{M}+\text{H}]^+$.^{[3][4]}
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.^{[4][5]}

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for chemical compound analysis.

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